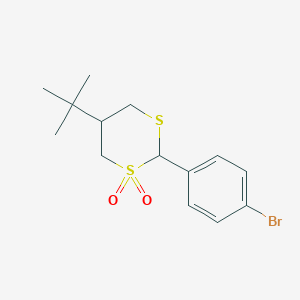
2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione: is an organic compound that belongs to the class of dithianes Dithianes are sulfur-containing heterocycles that are often used as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione typically involves the reaction of 4-bromobenzaldehyde with tert-butylthiol in the presence of a base, followed by cyclization to form the dithiane ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) are used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry: 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used to study the effects of sulfur-containing heterocycles on biological systems
Medicine: The compound’s ability to undergo various chemical reactions makes it a valuable tool in medicinal chemistry. It can be used to synthesize new drug candidates with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, potentially altering their function and leading to various biological effects.
Comparison with Similar Compounds
4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups.
1-Boc-4-AP: A compound used as an intermediate in the synthesis of fentanyl and related derivatives.
Thiazole derivatives: Compounds containing a thiazole ring, which have diverse biological activities.
Uniqueness: 2-(4-Bromophenyl)-5-tert-butyl-1lambda~6~,3-dithiane-1,1-dione is unique due to its dithiane ring structure and the presence of both bromophenyl and tert-butyl groups. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
144525-78-0 |
|---|---|
Molecular Formula |
C14H19BrO2S2 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-tert-butyl-1,3-dithiane 1,1-dioxide |
InChI |
InChI=1S/C14H19BrO2S2/c1-14(2,3)11-8-18-13(19(16,17)9-11)10-4-6-12(15)7-5-10/h4-7,11,13H,8-9H2,1-3H3 |
InChI Key |
IJKRHHHEKXKPNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CSC(S(=O)(=O)C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Benzyloxy)but-1-en-1-yl]benzene](/img/structure/B12556044.png)
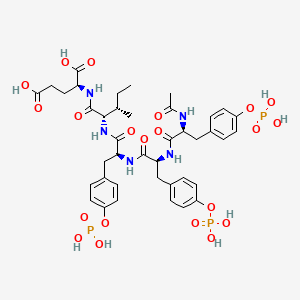
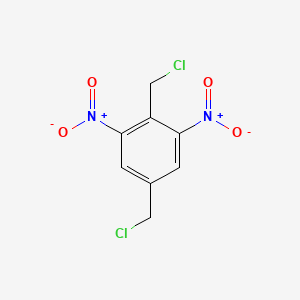
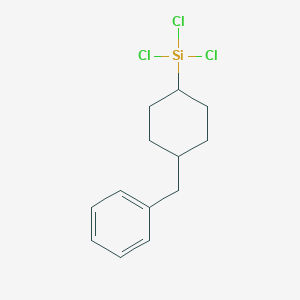
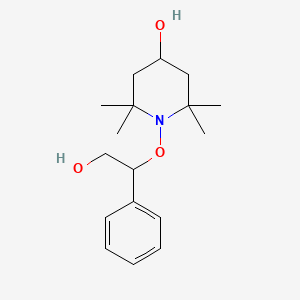


![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)

![(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine](/img/structure/B12556101.png)


